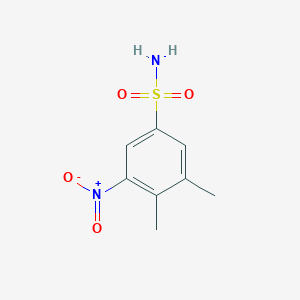

3,4-Dimethyl-5-nitrobenzene-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

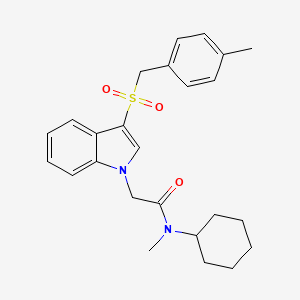

3,4-Dimethyl-5-nitrobenzene-1-sulfonamide is a derivative of o-Xylene . It has a molecular weight of 230.24 and its IUPAC name is 3,4-dimethyl-5-nitrobenzenesulfonamide .

Synthesis Analysis

While specific synthesis methods for 3,4-Dimethyl-5-nitrobenzene-1-sulfonamide were not found, nitro compounds can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .Molecular Structure Analysis

The molecular formula of 3,4-Dimethyl-5-nitrobenzene-1-sulfonamide is C8H10N2O4S . The InChI code is 1S/C8H10N2O4S/c1-5-3-7(15(9,13)14)4-8(6(5)2)10(11)12/h3-4H,1-2H3, (H2,9,13,14) .Physical And Chemical Properties Analysis

The physical and chemical properties of 3,4-Dimethyl-5-nitrobenzene-1-sulfonamide include a molecular weight of 230.24 . It has a heavy atom count of 15, a hydrogen bond acceptor count of 5, and a hydrogen bond donor count of 1 . The compound has a topological polar surface area of 114Ų .Wissenschaftliche Forschungsanwendungen

Electrochemical Studies

One application involves electrochemical studies, where compounds similar to 3,4-Dimethyl-5-nitrobenzene-1-sulfonamide have been used to study redox behavior. For example, N,N-dimethyl-p-nitrobenzenesulfonamide undergoes reversible, stepwise reduction to form the corresponding dianion. Such studies provide insights into the electrochemical properties of nitrobenzenesulfonamide compounds, contributing to our understanding of their reactivity and stability under various conditions M. Asirvatham, M. Hawley, 1974.

Kinetic and Equilibrium Studies

Kinetic and equilibrium studies of reactions with compounds like 4-nitrobenzofuroxan have been reported, indicating the reactivity of nitrobenzene derivatives in the presence of amines. Such research sheds light on the mechanisms of chemical reactions involving nitrobenzene compounds, useful in synthesizing new materials and understanding reaction pathways M. R. Crampton, J. Delaney, Lynsey C. Rabbitt, 1999.

Preparation and Protection of Amines

The compound has also been utilized in the preparation of secondary amines and the protection of amines. Nitrobenzenesulfonamides, easily prepared from primary amines, can undergo alkylation to give N-alkylated sulfonamides in near quantitative yields. These processes are crucial for the synthesis of various amine derivatives, highlighting the compound's versatility in organic synthesis T. Fukuyama, Chung-Kuang Jow, M. Cheung, 1995.

Enzyme Inhibitory Kinetics and Computational Study

In the field of medicinal chemistry, derivatives of 3,4-Dimethyl-5-nitrobenzene-1-sulfonamide have been synthesized and evaluated for their inhibitory effects on enzymes like acetylcholinesterase, which is relevant in the context of Alzheimer’s disease. This research demonstrates the potential of these compounds in developing therapeutic agents, providing a foundation for further drug discovery efforts M. Abbasi, Mubashir Hassan, Aziz‐ur‐Rehman, S. Z. Siddiqui, S. A. Shah, H. Raza, S. Seo, 2018.

Zukünftige Richtungen

While specific future directions for 3,4-Dimethyl-5-nitrobenzene-1-sulfonamide were not found, sulfonamides, in general, exhibit a range of pharmacological activities and play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma . This suggests potential future research directions in these areas.

Eigenschaften

IUPAC Name |

3,4-dimethyl-5-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4S/c1-5-3-7(15(9,13)14)4-8(6(5)2)10(11)12/h3-4H,1-2H3,(H2,9,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXSQHPHMAHPHMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)[N+](=O)[O-])S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dimethyl-5-nitrobenzene-1-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl [8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2643759.png)

![(2-Chlorophenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B2643761.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-acetylbenzenesulfonamide](/img/structure/B2643763.png)

![6-Methoxyspiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one hydrochloride](/img/structure/B2643765.png)

![2-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2643770.png)

![2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2643776.png)

![(2E)-3-{5-[(acetyloxy)methyl]-2-furyl}acrylic acid](/img/structure/B2643781.png)